5,6-difluoro-1,2-benzoxazole-3-carbaldehyde
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Overview
Description
5,6-difluoro-1,2-benzoxazole-3-carbaldehyde: is a chemical compound belonging to the benzoxazole family, characterized by the presence of fluorine atoms at the 5th and 6th positions of the benzoxazole ring and an aldehyde group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes under specific reaction conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different functional groups at specific positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5,6-difluoro-1,2-benzoxazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
5,6-difluoro-1,2-benzoxazole: Lacks the aldehyde group at the 3rd position.
1,2-benzoxazole-3-carbaldehyde: Lacks the fluorine atoms at the 5th and 6th positions.
5,6-dichloro-1,2-benzoxazole-3-carbaldehyde: Contains chlorine atoms instead of fluorine atoms at the 5th and 6th positions.
Uniqueness: 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
CAS No. |
2680529-14-8 |
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Molecular Formula |
C8H3F2NO2 |
Molecular Weight |
183.11 g/mol |
IUPAC Name |
5,6-difluoro-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-4-7(3-12)11-13-8(4)2-6(5)10/h1-3H |
InChI Key |
DRSMQODAIMNBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)ON=C2C=O |
Purity |
95 |
Origin of Product |
United States |
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